molecular formula C21H27ClN4O B11572914 2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine

2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine

Cat. No.: B11572914
M. Wt: 386.9 g/mol
InChI Key: WMVOHWPMIXENLI-UHFFFAOYSA-N
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Description

2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Chlorophenoxyethyl Group: This step involves the reaction of the benzimidazole intermediate with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Imino Group: The imino group can be introduced by reacting the intermediate with an appropriate amine under dehydrating conditions.

    Attachment of the Diethylethanamine Group: This final step involves the alkylation of the intermediate with diethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole compounds.

Scientific Research Applications

2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-(2-chlorophenyl)-1H-benzimidazole and 2-(2-chlorophenoxy)ethyl benzimidazole share structural similarities.

    Phenoxyethyl Compounds: Compounds like 2-(2-chlorophenoxy)ethylamine and 2-(2-chlorophenoxy)ethyl carbamate are structurally related.

Uniqueness

2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine is unique due to its specific combination of functional groups and the resulting biological activity. Its ability to interact with multiple targets and undergo various chemical reactions makes it a versatile compound for research and development.

Properties

Molecular Formula

C21H27ClN4O

Molecular Weight

386.9 g/mol

IUPAC Name

2-[3-[2-(2-chlorophenoxy)ethyl]-2-iminobenzimidazol-1-yl]-N,N-diethylethanamine

InChI

InChI=1S/C21H27ClN4O/c1-3-24(4-2)13-14-25-18-10-6-7-11-19(18)26(21(25)23)15-16-27-20-12-8-5-9-17(20)22/h5-12,23H,3-4,13-16H2,1-2H3

InChI Key

WMVOHWPMIXENLI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3Cl

Origin of Product

United States

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